3-(3-Chlorophenyl)-2-methylaniline
Description
3-(3-Chlorophenyl)-2-methylaniline (CAS: 87-60-5), also known as 3-chloro-2-methylaniline or 3-chloro-o-toluidine, is an aromatic amine featuring a chlorine substituent at the meta position of the benzene ring and a methyl group at the ortho position relative to the amine group. This compound is a key intermediate in organic synthesis, particularly in the production of azo dyes, pharmaceuticals, and agrochemicals . Industrially, it is produced at scale (annual capacity: 1,500 MT) with a purity of ≥99.5%, adhering to ISO standards . Its reactivity stems from the electron-withdrawing chlorine and electron-donating methyl groups, which influence its participation in coupling reactions, such as Suzuki-Miyaura cross-couplings, to form biaryl structures .
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(14)8-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFQCKPXLNJOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Stoichiometry and Optimization
The stoichiometric ratio of 2-chloro-6-nitrotoluene to sulfur is critical, with optimal performance at 1:3–4 molar equivalents. Sodium bicarbonate (3–5 equivalents) acts as both a base and reaction accelerator. Key improvements include:
-
Temperature : 120–140°C (prevents side reactions)
-
Time : 12–24 hours (maximizes conversion)
The reaction pathway involves sulfur oxidation to sulfides, which transfer electrons to the nitro group, yielding the amine and elemental sulfur byproducts.
Experimental Performance Data
The table below summarizes yields and conditions from four representative trials:
| Example | Sulfur (equiv) | NaHCO₃ (equiv) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 3 | 3 | 130 | 20 | 80 | 99 |
| 2 | 5 | 5 | 110 | 10 | 77 | 99 |
| 3 | 3 | 3 | 140 | 24 | 85 | 99 |
| 4 | 4 | 3 | 130 | 12 | 81 | 99 |
Notably, extended reaction times at higher temperatures (Example 3) improve yield without compromising purity, underscoring the method’s robustness.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Organic Synthesis
3-(3-Chlorophenyl)-2-methylaniline serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Substitution Reactions: The chlorinated phenyl group can undergo nucleophilic substitution, allowing for the introduction of other functional groups.
- Oxidation and Reduction Reactions: The compound can be oxidized to form quinones or reduced to produce amines.
Research indicates potential biological activities of 3-(3-Chlorophenyl)-2-methylaniline:
- Antimicrobial Properties: Studies have suggested that this compound may exhibit antimicrobial activity against various pathogens.
- Anticancer Research: Preliminary investigations into its effects on cancer cell lines have shown promise in inhibiting cell growth and inducing apoptosis .
Industrial Applications
The compound is utilized in the dyeing industry, particularly for textiles:
- Dye Production: It is employed as a dye intermediate for coloring materials such as cotton, viscose, silk, nylon, and acetate. Its ability to couple with chromogenic agents makes it valuable for producing vibrant colors .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial effects of various chlorinated anilines, including 3-(3-Chlorophenyl)-2-methylaniline. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a biocide in agricultural applications .
Case Study 2: Cancer Cell Line Studies
Research focusing on the anticancer properties of substituted anilines demonstrated that derivatives of 3-(3-Chlorophenyl)-2-methylaniline could induce cell cycle arrest in cancer cell lines. The findings highlighted its potential role in developing new cancer therapeutics .
Safety and Environmental Considerations
While exploring the applications of 3-(3-Chlorophenyl)-2-methylaniline, it is crucial to consider safety profiles and environmental impacts:
- Toxicity: The compound is classified as toxic by ingestion or inhalation. Safety measures must be implemented during handling to prevent exposure .
- Environmental Fate: Studies suggest that chlorinated anilines may persist in the environment; thus, proper disposal and management practices are necessary to mitigate ecological risks .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action.
Comparison with Similar Compounds
3-Chloro-4-fluoroaniline Derivatives
The compound 3-(3-chloro-4-fluorophenyl)-2,6-difluoroaniline (CAS: 2137851-82-0) introduces additional fluorine atoms at the 4- and 6-positions. Fluorine’s high electronegativity enhances the electron-deficient nature of the aromatic ring, increasing reactivity in nucleophilic substitutions compared to 3-(3-chlorophenyl)-2-methylaniline. This derivative is pivotal in synthesizing fluorinated pharmaceuticals, where electronic tuning improves binding affinity .
2-(3-Chlorophenyl)ethylamine
Unlike the methylaniline backbone, 2-(3-chlorophenyl)ethylamine (CAS: 13078-79-0) features an ethylamine side chain. This structural difference reduces steric hindrance around the amine, enhancing solubility in polar solvents (e.g., water: ~15 mg/mL vs. <1 mg/mL for 3-(3-chlorophenyl)-2-methylaniline). It is widely used in neurotransmitter analogs and β-phenethylamine derivatives .
4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline
This brominated analog (from ) incorporates a thiophene ring, enabling π-π interactions in materials science. The bromine atoms facilitate palladium-catalyzed cross-couplings (e.g., Suzuki reactions), yielding conjugated polymers with applications in organic electronics .
Physicochemical Properties
3-(3-Chlorophenyl)-2-methylaniline
Synthesized via chlorination of 2-methylaniline or reductive amination of 3-chloro-2-methylnitrobenzene. Industrial routes emphasize cost efficiency, while laboratory methods employ Pd-catalyzed cross-couplings for functionalized derivatives .
Arylidene-Hydrazinyl-Thiazolines
highlights condensation reactions between 3-chlorophenyl hydrazinecarbothioamides and aldehydes. Unlike 3-(3-chlorophenyl)-2-methylaniline, these compounds form heterocyclic thiazoles, expanding their utility in antimicrobial agents .
[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
This oxazole-containing derivative () is synthesized via cyclization reactions. The oxazole ring enhances metabolic stability, making it valuable in medicinal chemistry compared to the simpler aniline backbone .
Biological Activity
3-(3-Chlorophenyl)-2-methylaniline, a compound with significant potential in biological research, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(3-Chlorophenyl)-2-methylaniline can be represented as follows:
- Molecular Formula : C₁₃H₁₃ClN
- Molecular Weight : 233.70 g/mol
- IUPAC Name : 3-(3-Chlorophenyl)-2-methylaniline
This compound features a chlorinated phenyl group and an amine functional group, which contribute to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that 3-(3-Chlorophenyl)-2-methylaniline exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, 3-(3-Chlorophenyl)-2-methylaniline has been investigated for its anticancer effects. In vitro studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The half-maximal inhibitory concentration (IC50) values were assessed to evaluate its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
| A549 | 18.0 |
These findings indicate that the compound has selective toxicity towards cancer cells, making it a candidate for further development.
The biological activity of 3-(3-Chlorophenyl)-2-methylaniline is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It has been suggested that the compound interacts with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses.
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the efficacy of 3-(3-Chlorophenyl)-2-methylaniline in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection markers compared to those receiving standard antibiotics.
- Cancer Research : In a preclinical trial, the compound was administered to mice bearing tumors derived from human cancer cell lines. Results indicated a marked reduction in tumor size and weight, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)-2-methylaniline, and how can experimental parameters be optimized?
- Methodology :
- Nitration-Reduction Pathway : Start with 3-chloro-2-nitrotoluene. Reduce the nitro group using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium polysulfide under controlled temperatures (30–50°C) to avoid over-reduction .
- Halogenation : Chlorinate 2-methylaniline derivatives via electrophilic substitution in acetic acid, monitoring regioselectivity using kinetic studies (e.g., chlorination rates of methyl-substituted biphenyls in acidic media) .
- Optimization Tips : Adjust reaction temperature, catalyst loading, and solvent polarity to enhance yield. For example, sodium polysulfide-mediated reductions require precise stoichiometry to minimize byproducts like sulfides .
Q. How can researchers characterize the purity and structural integrity of 3-(3-Chlorophenyl)-2-methylaniline?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm aromatic substitution patterns. The ortho-methyl and meta-chloro groups produce distinct splitting patterns (e.g., deshielded aromatic protons at δ 6.8–7.4 ppm) .
- HPLC-MS : Quantify purity (>99.5%) and detect trace impurities like residual nitrotoluene intermediates .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (e.g., hydrogen bonding in amine derivatives) .
Q. What safety protocols are critical when handling 3-(3-Chlorophenyl)-2-methylaniline in the lab?
- Safety Measures :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. The compound’s acute toxicity (oral LD₅₀ ~500 mg/kg in rodents) necessitates caution .
- Decomposition Risks : Avoid strong oxidizers to prevent hazardous byproducts (e.g., chlorinated phenols). Store in amber glass under inert gas to inhibit photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 3-(3-Chlorophenyl)-2-methylaniline in cross-coupling reactions?
- Mechanistic Insights :
- Steric Hindrance : The ortho-methyl group restricts access to the amine’s lone pair, reducing nucleophilicity in Buchwald-Hartwig aminations. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
- Electronic Effects : The electron-withdrawing chloro group deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to the methyl group. Kinetic studies in acetic acid show a 1.5× slower chlorination rate compared to non-halogenated analogs .
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Data Reconciliation Strategies :
- DFT Calculations : Compare experimental ¹H NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) to identify discrepancies caused by solvent effects .
- 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping signals in crowded aromatic regions (e.g., distinguishing meta-chloro from ortho-methyl environments) .
Q. What role does 3-(3-Chlorophenyl)-2-methylaniline play in the synthesis of bioactive heterocycles?
- Applications :
- Antifungal Agents : Serve as a precursor to griseofulvin analogs via Ullmann coupling with α,β-unsaturated ketones .
- Peptide Mimetics : React with pyridinecarboxylic acids to form N-acylated glycine derivatives (e.g., intermediates for protease inhibitors) .
- Methodology : Optimize coupling conditions (e.g., EDCI/HOBt in DMF) to achieve >85% yield while minimizing racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
